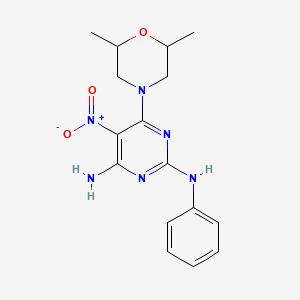
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group, a phenyl group, and a morpholine derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactions. The phenyl group can be added via a substitution reaction using appropriate phenylating agents. The morpholine derivative is then introduced through a nucleophilic substitution reaction, where the morpholine ring is attached to the pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Aplicaciones Científicas De Investigación
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the functional groups present in the compound, which can form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
Phenylpyrimidine Derivatives: Compounds with a pyrimidine core and phenyl substituents, used in various chemical and biological applications.
Uniqueness
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
714246-08-9 |
|---|---|
Fórmula molecular |
C16H20N6O3 |
Peso molecular |
344.37 g/mol |
Nombre IUPAC |
6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H3,17,18,19,20) |
Clave InChI |
NYVHTOTZXQCAKN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Solubilidad |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
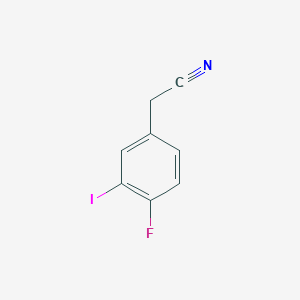
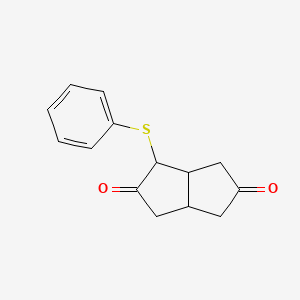

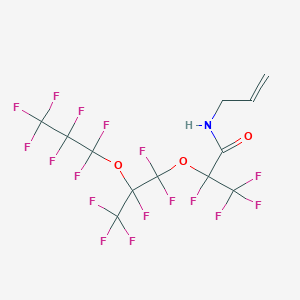

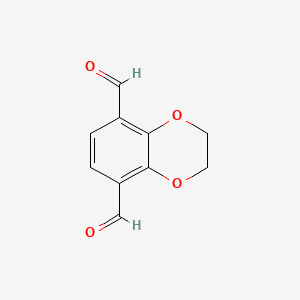
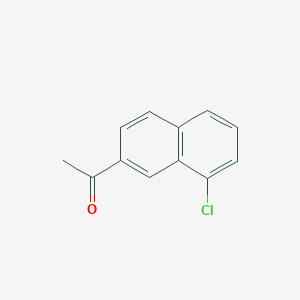
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
